![molecular formula C21H14F2N4O2 B2480173 2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 921564-84-3](/img/structure/B2480173.png)
2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
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Description
2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro groups and a pyrido[2,3-d]pyrimidin-3-yl moiety, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-difluorobenzoic acid with an appropriate amine derivative, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Biological Activity
2,4-Difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure features a benzamide core with difluoro and pyrido[2,3-d]pyrimidinyl substitutions. The IUPAC name is 2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide. Its molecular formula is C21H14F2N4O2 with a molecular weight of 396.35 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit histone demethylases (KDMs), which are implicated in cancer progression. In particular, KDM4 and KDM5 inhibitors have been demonstrated to promote apoptosis in cancer cells by reactivating silenced tumor suppressor genes .
The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. It is suggested that the compound may act as an inhibitor of histone lysine demethylases (KDMs), leading to alterations in gene expression that favor tumor suppression . The binding affinity and selectivity for these targets can significantly influence its efficacy as an anticancer agent.
Case Studies
- Histone Demethylase Inhibition : A study reported that derivatives of pyrido[2,3-d]pyrimidines showed potent inhibition against KDM4 and KDM5 subfamilies. Compounds were evaluated for their ability to inhibit demethylation processes in cellular assays, with promising results indicating their potential as therapeutic agents in oncology .
- Cellular Assays : In vitro studies utilizing cell lines demonstrated that the compound could induce cell cycle arrest and apoptosis in cancer cells. The mechanism was linked to the reactivation of silenced genes involved in cell death pathways .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
Properties
IUPAC Name |
2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O2/c1-12-25-19-17(6-3-9-24-19)21(29)27(12)15-5-2-4-14(11-15)26-20(28)16-8-7-13(22)10-18(16)23/h2-11H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFJXBXCMIWZFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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